molecular formula C10H12N2O2 B11744857 1-(2-Nitrophenyl)cyclobutanamine CAS No. 1260667-45-5

1-(2-Nitrophenyl)cyclobutanamine

Cat. No.: B11744857
CAS No.: 1260667-45-5
M. Wt: 192.21 g/mol
InChI Key: KFONHEHUWOIMFC-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12N2O2 It consists of a cyclobutane ring attached to an amine group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with cyclobutanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)cyclobutanamine.

    Oxidation: 1-(2-Nitrosophenyl)cyclobutanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Nitrophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)cyclobutanamine involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutane ring may also play a role in the compound’s binding to specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    1-(2-Nitrophenyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-(2-Nitrophenyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(2-Nitrophenyl)cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The strain in the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

1260667-45-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(2-nitrophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12N2O2/c11-10(6-3-7-10)8-4-1-2-5-9(8)12(13)14/h1-2,4-5H,3,6-7,11H2

InChI Key

KFONHEHUWOIMFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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